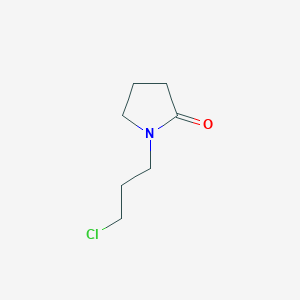

1-(3-Chloropropyl)pyrrolidin-2-one

Cat. No. B3031984

Key on ui cas rn:

91152-30-6

M. Wt: 161.63 g/mol

InChI Key: LNLIBBYAXDZTNJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06084097

Procedure details

In the first method the 2-pyrrolidone (2, n=1) or 2-piperidone (2, n=2) is condensed with 1-bromo-3-chloropropane in the presence of bases selected from potassium tert. butoxide, pulverized alkali metals selected from sodium or potassium in nonpolar solvents selected from benzene, xylene, toluene at a temperature ranging from 110 to 150° C. for 1.15 to 14 hrs to give 1-chloro-3-[2-oxo-pyrrolidin-1-yl]propane (3, n=1) or 1-chloro-3-[2-oxopiperidin-1-yl]propane (3, n=2) which on condensation with appropriately substituted piperazines, gave the required compounds of formula 1. This reaction may be carried out in solvents selected from acetone, methylethyl ketone, tetrahydrofuran or dimethylformamide using bases selected from triethylamine, pyridine, sodium or potassium carbonate and catalysts selected from sodium/potassium iodide to improve the yield of the compound of formula 1.

[Compound]

Name

alkali metals

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]1=[O:13].Br[CH2:15][CH2:16][CH2:17][Cl:18].CC(C)([O-])C.[K+].[Na].[K]>C1(C)C=CC=CC=1.C1(C)C(C)=CC=CC=1.C1C=CC=CC=1>[Cl:18][CH2:17][CH2:16][CH2:15][N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[Cl:18][CH2:17][CH2:16][CH2:15][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]1=[O:13] |f:3.4,^1:24,25|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCC1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCCC1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Seven

[Compound]

|

Name

|

alkali metals

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

Details

Reaction Time |

7.575 (± 6.425) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCN1C(CCC1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCN1C(CCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |